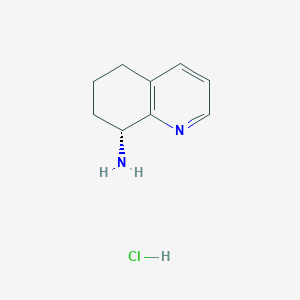
(R)-5,6,7,8-テトラヒドロキノリン-8-アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, amines can undergo reactions such as acylation, alkylation, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. These properties include solubility, melting point, boiling point, and reactivity .科学的研究の応用
- 単結晶成長: 研究者らは、制御蒸発法を用いて(8R)-5,6,7,8-テトラヒドロキノリン-8-アミン塩酸塩の単結晶を成功裏に育成しました . これらの結晶は、光学デバイスや固体物理学において応用されています。
- 卓上遠心機: この化合物は、臨床および研究における遠心分離用途に関連しています。 たとえば:
結晶成長と特性評価
遠心分離と生物医学研究
実験室機器の最適化
作用機序
The exact mechanism of action of (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which then triggers a cascade of biochemical reactions. It is thought that these biochemical reactions lead to the production of certain hormones or neurotransmitters, which in turn can affect the functioning of various organs and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride have been studied extensively in the laboratory. The compound has been shown to have a range of effects on the body, including the regulation of hormones, neurotransmitters, and enzymes. In addition, (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.
実験室実験の利点と制限
(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride has several advantages for laboratory experiments. The compound is relatively stable, and can be stored for extended periods of time. In addition, it is relatively easy to synthesize, and is relatively inexpensive. However, the compound is not without its limitations. For example, it is not water soluble, and must be dissolved in an organic solvent before use. In addition, the compound can be toxic if handled improperly.
将来の方向性
There are a number of potential future directions for (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride research. For example, further research could be conducted to better understand the compound’s mechanism of action, as well as its potential therapeutic applications. In addition, further research could be conducted to develop new synthetic methods for the production of (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride, as well as to investigate its potential interactions with other drugs. Finally, further research could be conducted to investigate the compound’s potential for use in drug delivery systems, as well as its potential for use in the treatment of various diseases.
合成法
The synthesis of (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride is achieved through a series of chemical reactions. The first step involves the reaction of benzene, aniline, and nitrosyl chloride to form 4-chloronitrobenzene. This is followed by the reaction of 4-chloronitrobenzene and potassium carbonate to form 4-amino-3-chloronitrobenzene. The third step involves the reaction of 4-amino-3-chloronitrobenzene and sulfuric acid to form 4-amino-3-chloro-5,6,7,8-tetrahydroquinoline. The final step involves the reaction of 4-amino-3-chloro-5,6,7,8-tetrahydroquinoline and hydrochloric acid to form (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride.
Safety and Hazards
特性
IUPAC Name |
(8R)-5,6,7,8-tetrahydroquinolin-8-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5,10H2;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQZVPTXGGYAOV-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
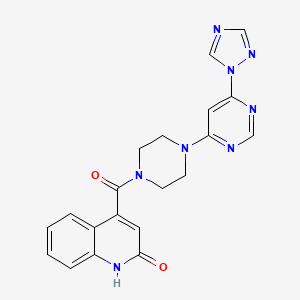
![tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2392464.png)
![1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2392465.png)
![Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate](/img/structure/B2392466.png)
![N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
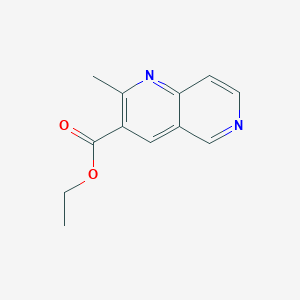
![Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2392471.png)
![7-(2,3-Dihydroxypropyl)-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2392472.png)
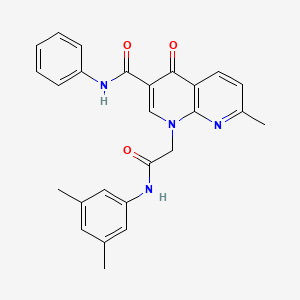


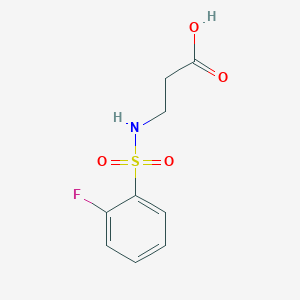
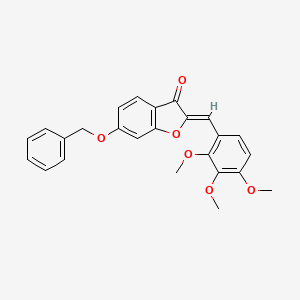
![N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2392486.png)
